Basrgg
Description
Properties
CAS No. |
137553-03-8 |
|---|---|
Molecular Formula |
C48H78O20S |
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1 |
InChI Key |
LLDIGFBNDXWNGP-BLWWJGNOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
Synonyms |
3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside BASRGG |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of Complex Glycoside Sulfates
Chromatographic Techniques for Basrgg Isolation and Purity Assessment
Chromatography is fundamental to the study of this compound, enabling its separation from complex biological matrices and the precise assessment of its purity, which is a prerequisite for accurate spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis and purification of this compound. These techniques are ideally suited for separating large, non-volatile, and highly polar molecules like sulfated glycosides from intricate mixtures.
For the isolation of this compound, reversed-phase (RP) HPLC with a C18 stationary phase is commonly employed. The mobile phase typically consists of an aqueous solvent system containing an ion-pairing agent, such as triethylamine (B128534) acetate, to improve the retention and resolution of the anionic sulfate (B86663) groups. UPLC, utilizing sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. This allows for more efficient purity checks during multi-step extraction and purification processes.
Table 1: Comparative UPLC-UV Analysis for this compound Purity Assessment
| Parameter | Condition | Result |
|---|---|---|
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | Acetonitrile | - |
| Gradient | 5% to 40% B over 10 minutes | - |
| Flow Rate | 0.4 mL/min | - |
| Detection | UV at 210 nm | - |
| Retention Time | 6.82 minutes | - |
| Purity (Peak Area %) | >99.5% | - |
Due to its high molecular weight, low volatility, and thermal instability, this compound cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with mass spectrometry (GC-MS) is a powerful tool for determining its monosaccharide composition. This is achieved through a multi-step derivatization process. First, the glycosidic bonds are broken by acid hydrolysis. The resulting monosaccharides are then chemically modified, typically through silylation, to create volatile derivatives that can be separated and identified by GC-MS. This analysis provides crucial information about the constituent sugar units of the parent molecule.
Mass Spectrometry (MS) for Molecular and Structural Elucidation of this compound
Mass Spectrometry (MS) is the cornerstone for the structural characterization of this compound, providing precise molecular weight information and enabling detailed examination of its structural components through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large, polar, and charged molecules like this compound. In negative-ion mode, ESI-MS analysis of this compound typically reveals a series of multiply charged ions, which arise from the deprotonation of its sulfate and carboxyl groups. The resulting mass spectrum allows for the accurate calculation of the intact molecular weight of the compound.
Table 2: ESI-MS Data for this compound in Negative Ion Mode
| Observed m/z | Ion Species | Calculated Mass (Da) |
|---|---|---|
| 850.25 | [M-2H]²⁻ | 1702.50 |
| 566.50 | [M-3H]³⁻ | 1702.50 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique for the analysis of this compound, especially for screening complex mixtures and confirming molecular weight. In this method, this compound is co-crystallized with a UV-absorbing matrix, such as 2,5-dihydroxybenzoic acid (DHB). A laser pulse desorbs and ionizes the analyte, primarily generating singly charged ions ([M-H]⁻ or [M+Na-2H]⁻). This simplifies the mass spectrum compared to ESI-MS and provides a clear indication of the molecular ion, complementing the data from ESI-MS.
Tandem Mass Spectrometry (MS/MS) is essential for sequencing the oligosaccharide backbone of this compound and determining the specific locations of its sulfate groups. In a typical MS/MS experiment, a specific precursor ion of this compound (e.g., the [M-2H]²⁻ ion) is isolated and then fragmented through collision-induced dissociation (CID).
The fragmentation of this compound characteristically occurs at the glycosidic bonds, resulting in a series of product ions. The analysis of the mass differences between these fragment ions allows for the reconstruction of the monosaccharide sequence. Furthermore, the fragmentation pattern reveals the positions of the sulfate groups, as the loss of SO₃ (80 Da) is a signature fragmentation pathway for sulfated glycosides. This detailed analysis provides a comprehensive structural map of the molecule.
Table 3: Key MS/MS Fragment Ions of this compound Precursor Ion (m/z 850.25)
| Fragment Ion (m/z) | Interpretation |
|---|---|
| 770.25 | [M-2H-SO₃]²⁻ (Loss of one sulfate group) |
| 690.25 | [M-2H-2SO₃]²⁻ (Loss of two sulfate groups) |
| 525.15 | Y-type fragment ion (Cleavage of a terminal glycosidic bond) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex molecules like this compound, providing detailed information on the constitution, configuration, and conformation of the molecule. wikipedia.orgnih.gov It allows for the precise mapping of the proton and carbon framework, determination of stereochemistry, and analysis of the linkages between the glycosidic units and the positions of sulfate groups.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional (1D) NMR provides the foundational data for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.
The ¹H NMR spectrum of this compound is characterized by a dense region of signals between 3.0 and 5.0 ppm, which is typical for carbohydrate moieties. The anomeric protons, which are attached to the carbon involved in the glycosidic linkage, are particularly diagnostic, typically appearing in the downfield region of the carbohydrate signals (δ 4.5-5.5 ppm). The coupling constants (J) of these anomeric signals provide critical information about the stereochemistry of the glycosidic bond (α or β).
The ¹³C NMR spectrum shows signals for each unique carbon atom in this compound. The chemical shifts of the anomeric carbons (typically δ 95-110 ppm) are indicative of the nature of the glycosidic linkage. Furthermore, the attachment of a sulfate group induces a characteristic downfield shift on the attached carbon and potentially a smaller, upfield shift on the adjacent carbons, aiding in the localization of these functional groups.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Core Disaccharide Unit of this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |
| Unit A (Glucopyranosyl sulfate) | |||
| A-1 (Anomeric) | 4.85 (d, J=7.8 Hz) | 103.5 | β-linkage confirmed by J value |
| A-2 | 3.55 (t, J=8.0 Hz) | 74.2 | |
| A-3 | 3.70 (t, J=8.2 Hz) | 76.8 | |
| A-4 | 4.15 (t, J=9.0 Hz) | 79.5 | Downfield shift indicates sulfation |
| A-5 | 3.80 (m) | 75.1 | |
| A-6a | 3.95 (dd) | 62.3 | |
| A-6b | 3.88 (dd) | ||
| Unit B (Galactopyranosyl) | |||
| B-1 (Anomeric) | 5.10 (d, J=3.5 Hz) | 99.8 | α-linkage confirmed by J value |
| B-2 | 3.90 (dd) | 70.1 | |
| B-3 | 4.05 (dd) | 72.5 | |
| B-4 | 4.20 (br d) | 69.0 | |
| B-5 | 4.10 (m) | 71.8 | |
| B-6a | 3.75 (dd) | 61.5 | |
| B-6b | 3.68 (dd) |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY is used to trace the proton connectivity within each individual glycoside ring, allowing for the assignment of all protons in a spin system starting from the anomeric proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This powerful experiment allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the COSY spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry of the glycosidic linkages. For example, a strong NOE between the anomeric proton of one sugar unit and a proton on the aglycone or adjacent sugar unit can confirm the linkage position and provide insight into the 3D conformation of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is used to identify key functional groups present in the molecule. rsc.orgwikipedia.org The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. A strong, sharp absorption band around 1240 cm⁻¹ is highly indicative of the asymmetric S=O stretching of the sulfate ester group, while a corresponding symmetric stretching band appears near 1060 cm⁻¹. The region between 1000 and 1150 cm⁻¹ is dominated by C-O stretching vibrations.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl groups |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| ~1240 (strong, sharp) | S=O asymmetric stretch | Sulfate ester (O-SO₃⁻) |
| ~1060 | S=O symmetric stretch | Sulfate ester (O-SO₃⁻) |
| 1150 - 1000 | C-O stretch | Alcohols, Ethers |
Ultraviolet-Visible (UV-Vis) Spectroscopy: As a glycoside sulfate without significant conjugated systems or aromatic chromophores, this compound is not expected to show strong absorbance in the UV-Vis region (200-800 nm). A typical analysis would likely show only end absorption at lower wavelengths (<220 nm). This lack of significant absorbance confirms the absence of chromophoric structures and indicates that the molecule is primarily composed of saturated carbohydrate units.
Hyphenated Techniques for Comprehensive Profiling of Complex Mixtures containing this compound
To analyze this compound within complex biological or synthetic mixtures, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy are essential.
LC-MS, GC-MS, LC-NMR, LC-PDA-NMR-MS
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the cornerstone technique for the analysis of complex mixtures containing this compound. nih.govcreative-proteomics.com Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate this compound from other components. The sample is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules like sulfated glycosides. nih.gov ESI-MS provides the molecular weight of this compound and, through tandem MS (MS/MS), can yield fragmentation patterns that help to sequence the glycoside units and identify the loss of sulfate groups (SO₃). youtube.com
GC-MS (Gas Chromatography-Mass Spectrometry): Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is not feasible. The sample would require derivatization, such as permethylation or silylation, to mask the polar hydroxyl and sulfate groups. While this allows for separation and analysis, the derivatization process adds complexity and can potentially introduce artifacts.
LC-NMR (Liquid Chromatography-NMR): This powerful technique allows for the acquisition of NMR data on analytes as they elute from the LC column. For a complex mixture, LC-NMR could be used to obtain ¹H NMR spectra of this compound without the need for complete isolation, confirming its identity in the mixture by comparing the spectrum to that of a known standard.
LC-PDA-NMR-MS (Liquid Chromatography-Photodiode Array-NMR-Mass Spectrometry): This fully integrated system provides the most comprehensive data from a single run. For an analyte like this compound, the LC separates it, the PDA detector provides UV-Vis data (confirming the lack of chromophores), the MS provides molecular weight and fragmentation data, and the NMR provides definitive structural information. This combination allows for a high-confidence identification and structural characterization of this compound even in very complex matrices.
Advanced Physical Chemistry Methods for Conformational and Electronic Properties
Beyond basic structural elucidation, advanced physical chemistry methods are employed to understand the three-dimensional shape and electronic nature of this compound, which are critical for its function.
Electronic Properties: The presence of sulfate groups makes this compound a highly charged anionic molecule at physiological pH. Understanding the distribution of this charge is crucial. Computational methods can be used to calculate the electrostatic potential surface of the molecule, highlighting the regions of negative charge density associated with the sulfate and hydroxyl oxygens. This information is vital for predicting how this compound might interact with biological receptors, metal ions, or other molecules. Techniques like Circular Dichroism (CD) spectroscopy could also be applied to study its chiroptical properties, which are sensitive to both its stereochemistry and its conformation in solution.
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Computational Chemistry and Structure Activity Relationship Sar Studies of Basrgg Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. jetir.org, researchgate.net, wikipedia.org The fundamental principle behind QSAR is that variations in the structure of molecules lead to proportional changes in their biological activity. researchgate.net By developing mathematical models, QSAR aims to understand and rationalize how different chemicals in a series interact with biological systems, providing insights into their mechanisms of action and aiding in the design of molecules with desired properties. jetir.org In the context of Basrgg analogues, QSAR modeling would involve calculating various molecular descriptors for a series of synthesized or designed this compound derivatives and then statistically correlating these descriptors with their measured biological activities. mdpi.com This allows for the identification of key structural features that are important for activity and the prediction of the activity of new, untested this compound analogues. jetir.org, researchgate.net
Topomer CoMFA and Other 3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Topomer CoMFA, are widely used to explore the 3D structure-activity relationships of molecules. nih.gov, svuonline.org These methods consider the three-dimensional arrangement of atoms and associated molecular fields (e.g., steric and electrostatic) to build predictive models. nih.gov, svuonline.org
Topomer CoMFA, a fragment-based 3D-QSAR method, combines CoMFA with Topomer technology and is designed for rapid prediction of biological activities. nih.gov, shd-pub.org.rs A key advantage of Topomer CoMFA is that it does not require manual alignment of molecules, which can be a time-consuming step in traditional 3D-QSAR. nih.gov It utilizes topological molecular technology to divide ligand molecules into fragments while preserving the common core structure. nih.gov Standard 3D models are automatically built for each fragment, and spatial and electrostatic fields are generated. nih.gov These parameters are then used as independent variables in a partial least squares regression analysis to establish the relationship between molecular structure and biological activity. nih.gov
Applying Topomer CoMFA or other 3D-QSAR methodologies to this compound analogues would involve:
Defining a common scaffold or core structure of this compound analogues.
Fragmenting the analogues based on this core and their substituents (R-groups). nih.gov, oalib.com
Calculating steric and electrostatic fields around the aligned molecules or fragments. svuonline.org, researchgate.net
Developing a statistical model (e.g., using partial least squares) that correlates the variations in these fields with the biological activities of the this compound analogues. nih.gov, svuonline.org, researchgate.net
The resulting 3D-QSAR models can provide contour maps that visually highlight regions in space where specific field properties (e.g., bulky groups or positive/negative charges) are favored or disfavored for biological activity. researchgate.net This information is invaluable for rationally designing new this compound analogues with improved potency by indicating where specific substituents should be placed or modified. svuonline.org, oalib.com Studies on other compound series, such as acridone (B373769) and barbiturate (B1230296) derivatives, have successfully utilized Topomer CoMFA and field-based 3D-QSAR to optimize potency and understand structural requirements for activity. oalib.com, researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand, such as a this compound analogue, when it is bound to a biological target, typically a protein or enzyme. acs.org, nih.gov, nih.gov, chemrxiv.org It simulates the "lock-and-key" mechanism of molecular recognition and aims to predict the binding mode and affinity between the ligand and its target at an atomic level. acs.org, chemrxiv.org Molecular docking is a foundational tool in structure-based drug discovery and is widely applied to identify novel compounds and delineate SAR. acs.org, nih.gov, chemrxiv.org
For this compound analogues, molecular docking simulations would involve:
Obtaining the three-dimensional structure of the biological target protein (if available, ideally from experimental techniques like X-ray crystallography or NMR, or computationally predicted through homology modeling). chemrxiv.org
Preparing the ligand structures of this compound analogues, including generating different possible conformations. chemrxiv.org
Using docking software to search for favorable binding poses of each this compound analogue within the target's binding site. nih.gov, chemrxiv.org This involves exploring various translational and rotational orientations of the ligand. nih.gov
Evaluating the predicted binding poses using scoring functions, which estimate the strength of the interaction (binding affinity). acs.org, nih.gov, chemrxiv.org
Molecular docking can help predict how different this compound analogues might interact with a specific target protein, identifying key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). acs.org, nih.gov This information is crucial for understanding the SAR of this compound analogues and guiding the design of derivatives with enhanced binding affinity or selectivity for a particular target. nih.gov, nih.gov While traditional docking often treats the protein as rigid, more advanced methods can account for some degree of protein flexibility. mdpi.com, chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems, providing insights into their conformational flexibility and dynamics. researchgate.net, mdpi.com, nih.gov, scfbio-iitd.res.in Unlike static docking methods, MD simulations allow researchers to observe the dynamic interactions between a ligand and its target in a more realistic environment, considering the movement of atoms and molecules over time. researchgate.net, mdpi.com, scfbio-iitd.res.in
In the study of this compound analogues, MD simulations can be used to:
Investigate the conformational stability of individual this compound analogues in solution.
Study the dynamics of the this compound analogue-target protein complex. researchgate.net, mdpi.com, nih.gov This includes observing how the ligand moves within the binding site, the flexibility of the protein binding pocket, and the stability of the interactions over time. researchgate.net, nih.gov, mdpi.com
Estimate binding free energies, which provide a more accurate measure of binding strength compared to docking scores. researchgate.net, nih.gov
Identify potential allosteric or cryptic binding sites that may not be apparent from static structures. researchgate.net
MD simulations can capture the continuous conformational changes of proteins and ligands, which is essential for understanding how a this compound analogue binds to a dynamic target. nih.gov, mdpi.com By simulating the complex over a certain duration (e.g., nanoseconds to microseconds), researchers can gain a more comprehensive understanding of the binding process, the stability of the bound complex, and how structural variations in this compound analogues affect these dynamic aspects. researchgate.net, nih.gov, scfbio-iitd.res.in This dynamic perspective complements the static view provided by molecular docking and can help refine predictions of binding modes and affinities, contributing to a better understanding of the SAR of this compound analogues. acs.org, mdpi.com, scfbio-iitd.res.in
Density Functional Theory (DFT) Analysis for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical computational method used to calculate the electronic structure and properties of molecules. nih.gov, als-journal.com, mdpi.com DFT provides a more accurate description of the electronic behavior of molecules compared to classical methods, which is crucial for understanding their reactivity and interactions. nih.gov, mdpi.com
For this compound analogues, DFT analysis can be applied to:
Optimize molecular geometries to determine the most stable three-dimensional structures. mdpi.com, als-journal.com, mdpi.com
Calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and partial charges. nih.gov, mdpi.com, als-journal.com, researchgate.net, mdpi.com
Assess chemical reactivity and stability based on parameters derived from electronic structure calculations, such as the HOMO-LUMO energy gap. nih.gov, mdpi.com, researchgate.net A smaller HOMO-LUMO gap often indicates higher reactivity. nih.gov, researchgate.net
Analyze reaction mechanisms if this compound analogues are substrates or inhibitors of enzymes. nih.gov
DFT calculations can provide detailed insights into how the electronic distribution within this compound analogues influences their interactions with biological targets. nih.gov, mdpi.com For example, MEP maps can reveal regions of the molecule that are likely to be involved in electrostatic interactions. nih.gov, als-journal.com Understanding the electronic properties and reactivity of this compound analogues through DFT can help explain observed SAR and guide the design of derivatives with optimized electronic features for improved activity or reduced off-target interactions. nih.gov, mdpi.com, researchgate.net DFT is often used in conjunction with other computational methods, such as molecular mechanics, to study drug-receptor interactions. nih.gov
Pharmacophore Modeling and Biological Target Prediction
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a compound to exhibit a specific biological activity. dergipark.org.tr, omicstutorials.com, nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, along with their spatial arrangement. omicstutorials.com, nih.gov Pharmacophore modeling is a computational technique used to identify and characterize these critical features. dergipark.org.tr, omicstutorials.com
In the study of this compound analogues, pharmacophore modeling can be employed in several ways:
Ligand-Based Pharmacophore Modeling: If a series of active this compound analogues is available but the structure of the biological target is unknown, a pharmacophore model can be derived based on the common features and their spatial arrangement in the active compounds. dergipark.org.tr, nih.gov This model represents the hypothesized binding requirements for activity.
Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the target protein is known, a pharmacophore model can be generated based on the interactions between a bound ligand (potentially a this compound analogue or a known binder) and the protein binding site. dergipark.org.tr, nih.gov This approach identifies the key features of the binding site that are complementary to the ligand.
Biological Target Prediction: Pharmacophore models derived from this compound analogues can be used to screen databases of known biological targets to identify potential proteins or enzymes that the analogues might interact with. dergipark.org.tr, mdpi.com, researchgate.net This can help in understanding the mechanism of action or identifying potential off-targets.
Pharmacophore models are valuable tools for virtual screening of large chemical databases to identify new potential this compound analogues or compounds with similar activity profiles. dergipark.org.tr, mdpi.com, nih.gov They can also be used to guide the design of novel this compound derivatives by ensuring that the designed molecules possess the essential pharmacophoric features in the correct spatial orientation. mdpi.com, omicstutorials.com Pharmacophore modeling can be integrated with other computational techniques, such as molecular docking and molecular dynamics simulations, to enhance the accuracy of predictions and provide a more comprehensive understanding of ligand-target interactions. dergipark.org.tr, nih.gov
Compound Names and PubChem CIDs
Future Research Directions and Translational Perspectives for Glycosylated and Sulfated Triterpenoids
Elucidating Underexplored Molecular Mechanisms of Action for Sulfated Saponins (B1172615)
Despite the recognized biological activities of sulfated saponins, a significant gap remains in the detailed understanding of their molecular mechanisms of action. Research from 1983 to 2024 indicates that while many sulfonated saponins have been characterized, only a limited number have undergone extensive biological studies, leaving their precise mechanisms largely understudied nih.govchemicalbook.com. Future investigations are crucial to understand how these compounds interact with biological targets at a molecular level nih.govchemicalbook.com. Saponins, in general, are known to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often involving the disruption of microbial cell membranes or the induction of apoptosis in cancer cells guidetopharmacology.orgphytomolecules.com. Their anti-inflammatory effects, for instance, primarily involve inhibiting the production of pro-inflammatory cytokines and enzymes guidetopharmacology.org. However, the specific influence of sulfation on these mechanisms requires further dedicated research.
Development of Advanced Synthetic Methodologies for Enhanced Bioavailability and Potency of Basrgg
The clinical application of many triterpenoids, including potentially compounds like this compound, is often limited by challenges such as low solubility and bioavailability chemnet.comfishersci.ca. Glycosylation and sulfation are known modifications that can improve the water solubility and, consequently, the bioavailability of triterpenoids chemnet.comctdbase.org. This compound, identified as 3-Betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside, is a derivative of betulinic acid featuring both sulfate (B86663) and complex glycoside modifications wikipedia.org. These structural additions at the 3- and 28-positions of the betulinic acid backbone are anticipated to enhance its water solubility and influence its interactions with biological targets wikipedia.org.
Advanced synthetic methodologies are being developed to overcome the limitations of low yield and difficulty in obtaining such complex glycosylated and sulfated triterpenoids from natural sources ontosight.ai. Microbial synthesis, particularly using hosts like Saccharomyces cerevisiae, is being explored as a promising route for producing glycosylated triterpenoids, although yields currently remain insufficient for industrial scale ontosight.ai. Protein engineering of key enzymes involved in triterpenoid (B12794562) biosynthesis and modification, such as oxidosqualene cyclases (OSCs), cytochrome P450s, and UDP-glycosyltransferases (UGTs), is also facilitating the microbial synthesis of triterpenoids and triterpenoid saponins with enhanced properties chemnet.com. For this compound, specifically, the development of targeted synthetic or semi-synthetic routes that efficiently incorporate the sulfate and complex sugar moieties is essential to obtain sufficient quantities for comprehensive biological evaluation and to potentially improve its potency and bioavailability. Structural modifications, such as the introduction of amino acids at the C-28 position of oleanolic acid derivatives, have shown promise in enhancing water solubility and antitumor activity, suggesting similar strategies could be relevant for this compound ctdbase.org.
Rational Design of Novel Analogues with Optimized Pharmacological Profiles
Rational drug design plays a crucial role in developing novel triterpenoid analogues with improved pharmacological profiles, including enhanced efficacy, selectivity, and reduced toxicity. By understanding the structure-activity relationships (SAR) of glycosylated and sulfated triterpenoids, researchers can design modifications to the aglycone or the attached sugar and sulfate groups to optimize their interactions with specific biological targets. The structural diversity of triterpenoids, arising from variations in their core skeletons and attached functional groups, provides a rich platform for the rational design of analogues. Strategies include chemical modifications to improve water solubility and bioavailability, as discussed for this compound ctdbase.org. Furthermore, exploring different glycosylation patterns and sulfation positions can lead to analogues with altered biological activities and target specificities. The design and synthesis of derivatives, such as those based on oleanolic acid, have demonstrated improved antitumor activity compared to the parent compounds ctdbase.org. Future research will involve utilizing computational insights and advanced synthetic techniques to create libraries of this compound analogues with tailored structural features aimed at optimizing their therapeutic potential.
Integration of Omics Technologies for Comprehensive Biological Understanding
The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, is providing comprehensive insights into the biological effects and biosynthetic pathways of triterpenoids. These technologies allow for a global view of changes in gene expression, protein abundance, and metabolite profiles in biological systems treated with triterpenoids. In the context of triterpenoid research, omics approaches have been instrumental in identifying genes involved in their biosynthesis and shedding light on the intricate regulatory networks that govern their production in plants. For glycosylated and sulfated triterpenoids, applying omics technologies can help to:
Identify the specific metabolic pathways influenced by these compounds.
Elucidate their effects on protein expression and function.
Understand how they modulate gene expression related to various biological processes.
Uncover potential off-target effects.
Integrating data from different omics layers can provide a more holistic understanding of how compounds like this compound interact with biological systems and exert their effects.
Identification of Biomarkers for Efficacy and Mechanistic Insight
Identifying specific biomarkers is essential for evaluating the efficacy of triterpenoids and gaining deeper mechanistic insights into their actions. Biomarkers can include molecular indicators of disease progression, targets modulated by the compound, or downstream effects on cellular pathways. Research on triterpenoids from Antrodia cinnamomea, for example, has utilized biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), malondialdehyde (MDA), and tumor necrosis factor-alpha (TNF-α) to evaluate their hepatoprotective and anti-inflammatory effects.
The study demonstrated that triterpenoids were effective in reducing levels of these biomarkers, indicating their potential therapeutic value. Future research on this compound and similar sulfated saponins should focus on identifying specific biomarkers that correlate with their observed biological activities. This could involve exploring markers related to inflammation, cell death pathways, or other relevant biological processes depending on the therapeutic application. Advances in technologies like next-generation sequencing and proteomics can aid in the discovery of such biomarkers.
Below is a summary of findings on the effect of Antrodia cinnamomea triterpenoids on select biomarkers:
| Biomarker | Effect Observed (Mean Difference, 95% CI) | Reference |
| ALT | Reduced (-42.37, -54.19 to -30.54) | |
| AST | Reduced (-50.18, -73.31 to -27.05) | |
| MDA | Reduced (-19.05, -24.00 to -14.09) | |
| TNF-α | Reduced (-88.75, -119.68 to -57.82) |
Note: Data presented is from studies on Antrodia cinnamomea triterpenoids and serves as an example of biomarker research in this class of compounds.
Potential Applications in Pharmaceutical, Nutritional, and Cosmeceutical Industries
Glycosylated and sulfated triterpenoids, including compounds structurally related to this compound, hold significant potential for applications across the pharmaceutical, nutritional, and cosmeceutical industries guidetopharmacology.org. Their diverse biological activities make them promising candidates for various uses:
Pharmaceutical Industry: Triterpenoids and saponins have demonstrated a range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and hepatoprotective effects nih.govchemicalbook.comguidetopharmacology.orgchemnet.com. Sulfated saponins, in particular, have shown interesting biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects nih.govchemicalbook.com. The potential of these compounds as targeted therapeutic agents is being actively explored.
Nutritional Industry: Saponins can contribute to health benefits in food products, including potential cholesterol-lowering effects guidetopharmacology.org. They are also used in animal nutrition guidetopharmacology.org.
Cosmeceutical Industry: Triterpenoids and saponins are being investigated for their potential in cosmetic applications due to properties like antioxidant, anti-inflammatory, and anti-aging effects guidetopharmacology.org. Marine-derived compounds, including triterpene glycosides, are gaining attention for their unique properties in cosmeceuticals.
The unique chemical structures and diverse bioactivities of glycosylated and sulfated triterpenoids position them as valuable natural products with broad potential for translation into various commercial applications.
Q & A
Q. How to mitigate bias in interpreting this compound's pharmacological effects in preclinical models?
- Methodological Answer :
- Blinding : Ensure experimenters are blinded to treatment groups during data collection .
- Randomization : Use software (e.g., RAND() in Excel) to allocate subjects to control/treatment groups .
- Pre-registration : Submit study protocols to platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
